5-(2-异丙氧基-2-氧代乙氧基)-2-甲基苯并呋喃-3-羧酸2-甲氧基乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

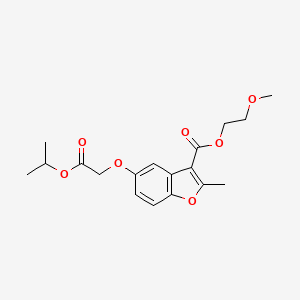

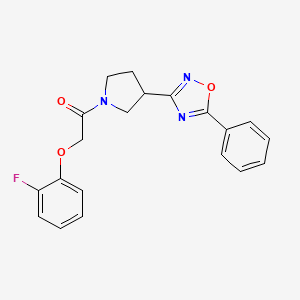

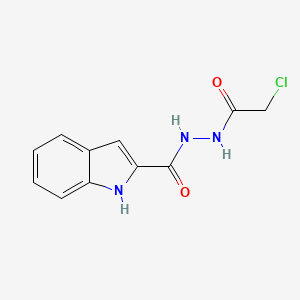

2-Methoxyethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate is a chemical compound with various scientific research applications. It is commonly known as MMB-FUBINACA and belongs to the class of synthetic cannabinoids. This compound has gained significant attention due to its psychoactive effects and its use in various lab experiments.

科学研究应用

酰化和酯化反应

- Diels–Alder加合物中的酯迁移:5-甲氧基呋喃-2-羧酸甲酯发生反应生成化合物,如3-羟基-6-甲氧基苯-1,2,4-三羧酸三甲酯,该化合物通过光谱分析和转化为其他化合物来鉴定(Abbott 等人,1974)。

新型化合物的合成

- 双环和三环结构的产生:3,5-二甲氧基苯甲酸甲酯的还原烷基化导致产生新型结构,进一步改性后生成化合物,如3-甲氧基-5-氧代双环[4.2.0]辛-3-烯-1-羧酸甲酯(Liepa 等人,1992)。

- 抗炎和镇痛剂:衍生自维斯那根酮-乙酸乙酯和凯林酮-乙酸乙酯的新型化合物,如(4-甲氧基或4,8-二甲氧基)-3-甲基-N-(6-氧代-2-硫代-1,2,3, 6-四氢-嘧啶-4-基)苯并[1,2-b:5,4-b’]二呋喃-2-甲酰胺,表现出抗炎和镇痛活性(Abu-Hashem 等人,2020)。

在药物化学中的应用

- 抗胆碱酯酶作用:基于呋并苯并呋喃和甲并苯二氧杂菲的分子骨架的新型氨基甲酸酯已被证明是乙酰胆碱酯酶或丁酰胆碱酯酶的有效抑制剂,表明在治疗阿尔茨海默病等疾病中具有潜在应用(Luo 等人,2005)。

聚合物和树脂材料的合成

- 聚合物合成:2-(三甲基甲硅烷氧基)甲基丙烯酸甲酯的均聚物已被合成并表征,表明在材料科学和工程学中具有潜在应用(Orphanou 等人,2000)。

作用机制

Target of Action

The primary targets of 2-Methoxyethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate are Rho-associated kinases (ROCK1 and ROCK2) . These kinases are key intracellular regulators of cytoskeletal dynamics and cell motility .

Mode of Action

2-Methoxyethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate interacts with its targets, ROCK1 and ROCK2, by inhibiting their activity . This inhibition results in changes to the phosphorylation of downstream targets of RhoA, including myosin light chain, the myosin light chain phosphatase binding subunit, and LIM-kinase 2 .

Biochemical Pathways

The biochemical pathways affected by 2-Methoxyethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate are those regulated by RhoA. By inhibiting ROCK1 and ROCK2, the compound disrupts the normal functioning of these pathways, leading to changes in cytoskeletal dynamics and cell motility

Pharmacokinetics

The pharmacokinetic properties of 2-Methoxyethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate are influenced by its ability to bind to proteins in vivo . Thus, the compound’s bioavailability is impacted by its degree of protein binding .

Result of Action

The molecular and cellular effects of 2-Methoxyethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate’s action include changes to the phosphorylation of downstream targets of RhoA, alterations in cytoskeletal dynamics, and modifications to cell motility . It is believed that the compound may result in improved pharmacokinetic properties compared to the unmodified parent compound .

属性

IUPAC Name |

2-methoxyethyl 2-methyl-5-(2-oxo-2-propan-2-yloxyethoxy)-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O7/c1-11(2)24-16(19)10-23-13-5-6-15-14(9-13)17(12(3)25-15)18(20)22-8-7-21-4/h5-6,9,11H,7-8,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROWZNFWGZUAPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)OC(C)C)C(=O)OCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Chlorophenyl)-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B2577274.png)

![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2577277.png)

![ethyl 2-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2577287.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2577292.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)acetamide](/img/structure/B2577295.png)